Landiolol hydrochloride is a synthetic, ultra-short-acting β1-selective adrenergic receptor blocking agent. [] It is classified as a beta-blocker, specifically a beta-1 selective antagonist. [, , , , ] Landiolol hydrochloride plays a significant role in scientific research as a valuable tool for studying cardiovascular function and for investigating its potential therapeutic benefits in various cardiovascular conditions.
Landiolol hydrochloride exerts its effects primarily by selectively blocking β1-adrenergic receptors, which are predominantly found in the heart. [, , , ] This blockage inhibits the binding of catecholamines, such as adrenaline and noradrenaline, to these receptors, thereby reducing heart rate and myocardial contractility. [, , ] The high selectivity for β1 receptors over β2 receptors (β1/β2 ratio of 255:1) contributes to its rapid heart rate reduction effect while minimizing impacts on other physiological processes mediated by β2 receptors. []
Heart Rate Control: Landiolol hydrochloride has demonstrated efficacy in controlling heart rate in various clinical and research settings. [, , , , , , , ] Its ultra-short-acting nature makes it particularly suitable for situations requiring precise and rapid heart rate modulation. [, , ]
Atrial Fibrillation: Research suggests that landiolol hydrochloride may be effective in preventing atrial fibrillation after cardiothoracic surgery. [, , , , ] Its potential benefits in managing this common cardiac arrhythmia are under investigation.
Coronary Angiography: Landiolol hydrochloride has been explored as a premedication for multidetector-row computed tomography coronary angiography (MDCT CAG) to reduce heart rate and enhance image quality. [, , ] This application highlights its potential for improving diagnostic procedures.
Cardiogenic Shock: Research has assessed the chemical stability of landiolol hydrochloride in mixtures with other drugs commonly used for treating cardiogenic shock. [] This investigation aims to ensure safe and effective drug delivery in critical care settings.
Left Ventricular Dysfunction: Landiolol hydrochloride has been studied for its safety and efficacy in patients with left ventricular dysfunction undergoing coronary artery bypass grafting (CABG). [] Its potential to improve outcomes in this patient population is of interest.
Takotsubo Syndrome: Landiolol hydrochloride has shown promise in treating Takotsubo syndrome, a condition characterized by transient left ventricular dysfunction, especially in cases involving left ventricular outflow tract obstruction. []
Pediatric Cardiology: The use of landiolol hydrochloride in pediatric patients, particularly for heart rate control in infants with ventricular dysfunction and pulmonary hypertension, has been explored. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: